molecular formula C23H21N3O3 B2400696 1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1704528-56-2

1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2400696
CAS No.: 1704528-56-2
M. Wt: 387.439
InChI Key: UWZAIJWLSJJJOQ-UHFFFAOYSA-N
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Description

1'-(4-((1H-imidazol-1-yl)methyl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one is a complex organic compound featuring a spirocyclic structure with an imidazole ring and a piperidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole ring, followed by the construction of the spirocyclic framework. One common approach is to first synthesize 1H-imidazole and then introduce the appropriate substituents through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle the necessary reaction conditions, such as temperature and pressure control, to ensure high yield and purity. The process would also include purification steps, such as recrystallization or chromatography, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The imidazole ring can be oxidized to form imidazolone derivatives.

  • Reduction: : Reduction reactions can be performed on the piperidinone ring to yield corresponding amines.

  • Substitution: : The benzoyl group can undergo nucleophilic substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

  • Oxidation: : Imidazolone derivatives.

  • Reduction: : Piperidinone derivatives.

  • Substitution: : Substituted benzoyl derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It can be used as a probe to study biological systems, particularly in the context of enzyme inhibition.

  • Medicine: : Potential therapeutic applications include its use as a lead compound in drug discovery for various diseases.

  • Industry: : It can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its spirocyclic structure and the presence of the imidazole ring. Similar compounds include other spirocyclic compounds and imidazole derivatives, but the specific arrangement and functional groups in this compound set it apart.

List of Similar Compounds

  • Spiro[isobenzofuran-1,3'-piperidin]-3-one derivatives

  • Imidazole derivatives

  • Benzoyl-containing compounds

Properties

IUPAC Name

1'-[4-(imidazol-1-ylmethyl)benzoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3/c27-21(18-8-6-17(7-9-18)14-25-13-11-24-16-25)26-12-3-10-23(15-26)20-5-2-1-4-19(20)22(28)29-23/h1-2,4-9,11,13,16H,3,10,12,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZAIJWLSJJJOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C3=CC=C(C=C3)CN4C=CN=C4)C5=CC=CC=C5C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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